(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound that features a fluorinated pyridine ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the amino alcohol group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent, followed by the reduction of the resulting intermediate to introduce the amino alcohol group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the reactions. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution of the fluorine atom can result in various substituted pyridine derivatives.
Scientific Research Applications
(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The amino alcohol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol: This compound is similar in structure but lacks the amino group.
2-amino-1-(5-chloropyridin-2-yl)ethan-1-ol: This compound has a chlorine atom instead of a fluorine atom on the pyridine ring.
2-amino-1-(5-bromopyridin-2-yl)ethan-1-ol: This compound has a bromine atom instead of a fluorine atom on the pyridine ring.
Uniqueness
The presence of the fluorine atom in (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These properties make it a valuable compound for various applications in medicinal chemistry and other fields.
Biological Activity
(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol, is a compound of significant interest in medicinal chemistry due to its structural features that enhance biological activity. The presence of a fluorinated pyridine ring is known to improve lipophilicity and metabolic stability, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound features an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorinated pyridine ring. Its stereochemistry is characterized by one chiral center, which influences its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H9FN2O |
Molecular Weight | 156.16 g/mol |
IUPAC Name | This compound |
Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and neuroprotection.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown activity against various cancer cell lines, including HeLa and MCF-7 cells. In vitro studies reported a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 0.022 μM against HeLa cells, indicating potent antiproliferative effects .
A notable case study involved the evaluation of a derivative based on this compound in a mouse model for colon cancer, which demonstrated significant tumor size reduction at a low dose (3 mg/kg), with no observable side effects . This suggests that the compound may act by disrupting microtubule dynamics, a critical process in cell division.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. The fluorinated pyridine structure is hypothesized to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neurons under stress conditions.
The biological activity of this compound is believed to involve interaction with specific receptors or enzymes relevant to disease pathways. Molecular modeling studies suggest that the compound may bind to sites involved in microtubule assembly, thereby influencing cellular processes such as mitosis and apoptosis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving reactions with acids, bases, and solvents such as ethanol and dichloromethane. This versatility allows for the creation of numerous derivatives that may possess unique properties or enhanced biological activities.
Derivative Name | Structural Features |
---|---|
2-(5-fluoropyridin-3-yl)ethanamine | Lacks hydroxyl group; similar amino structure |
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | Longer carbon chain; different position of amino group |
(2R)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol | Different fluorine substitution pattern |
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2/t7-/m0/s1 |
InChI Key |
LUYKVBUZMTURMY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)[C@H](CN)O |
Canonical SMILES |
C1=CC(=NC=C1F)C(CN)O |
Origin of Product |
United States |
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